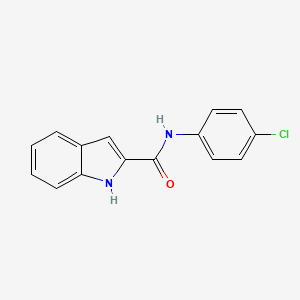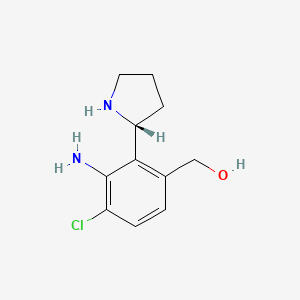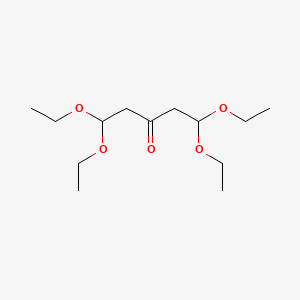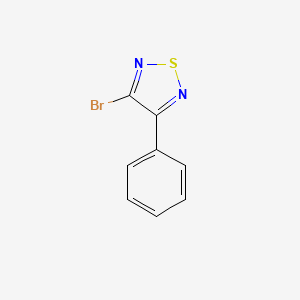
Sodium 4-aminophenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-aminophenyl phosphate is a chemical compound with the molecular formula C6H7NO4P • Na. It is commonly used as a substrate for alkaline phosphatase in enzymatic reactions to quantify the enzyme’s activity. The enzymatic reaction involving this compound results in the production of phenol, which is used to determine alkaline phosphatase concentrations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-aminophenyl phosphate can be synthesized through the phosphorylation of 4-aminophenol. The reaction typically involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form 4-aminophenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-aminophenol.
Substitution: Various substituted phenyl phosphate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-aminophenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is employed in enzymatic assays to measure alkaline phosphatase activity, which is crucial in studying various biological processes.
Medicine: It is used in diagnostic assays to detect enzyme levels in clinical samples.
Industry: this compound is used in the production of biosensors and other analytical devices.
Wirkmechanismus
The primary mechanism of action of sodium 4-aminophenyl phosphate involves its role as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of phenol. This reaction is used to quantify the activity of alkaline phosphatase in various samples. The molecular targets include the active site of the enzyme, where the substrate binds and undergoes catalysis .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase, but it produces a yellow-colored product upon hydrolysis.
1-Naphthyl phosphate: Used in similar enzymatic assays but has different spectral properties.
Uniqueness: Sodium 4-aminophenyl phosphate is unique due to its specific interaction with alkaline phosphatase and the production of phenol, which can be easily quantified. Its use in various diagnostic and analytical applications highlights its importance in scientific research .
Eigenschaften
CAS-Nummer |
75966-16-4 |
|---|---|
Molekularformel |
C6H6NNa2O4P |
Molekulargewicht |
233.07 g/mol |
IUPAC-Name |
disodium;(4-aminophenyl) phosphate |
InChI |
InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |
InChI-Schlüssel |
LQHGVLDZRKLMCR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12961124.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)







